AG-1288

Übersicht

Beschreibung

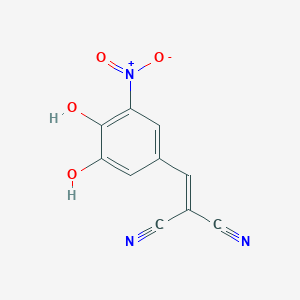

AG-1288 is a chemical compound that belongs to the class of nitrophenols It is characterized by the presence of both hydroxyl and nitro functional groups on a phenyl ring, along with a propanedinitrile moiety

Vorbereitungsmethoden

The synthesis of AG-1288 typically involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Analyse Chemischer Reaktionen

AG-1288 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

AG-1288 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of AG-1288 involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

AG-1288 can be compared with other nitrophenols and related compounds, such as:

3,4-Dihydroxy-5-nitrobenzaldehyde: The precursor in its synthesis.

2,4-Dinitrophenol: Another nitrophenol with different properties and applications.

Quinones: Oxidized derivatives of phenols with distinct redox properties.

Biologische Aktivität

AG-1288, a compound known for its role in various biological processes, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including case studies and data tables that illustrate its efficacy and mechanisms of action.

Overview of this compound

This compound is primarily recognized as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. This mechanism has implications for pain management, inflammation reduction, and neuroprotection.

This compound's biological activity can be categorized into several mechanisms:

- Inhibition of FAAH : By blocking this enzyme, this compound leads to elevated levels of anandamide and other endocannabinoids, promoting analgesic and anti-inflammatory effects.

- Modulation of Cannabinoid Receptors : The increased availability of endocannabinoids enhances their interaction with CB1 and CB2 receptors, contributing to various physiological responses.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis, particularly under conditions of oxidative stress.

Efficacy in Pain Models

A study evaluating the efficacy of this compound in animal models of pain demonstrated significant analgesic effects. The results indicated that:

- Dosing : A dose-dependent response was observed, with higher doses leading to greater pain relief.

- Comparison with Other Analgesics : this compound was found to be more effective than traditional NSAIDs in certain inflammatory pain models.

Neuroprotective Properties

In vitro studies have shown that this compound exhibits neuroprotective properties against oxidative stress-induced apoptosis in neuronal cell lines. Key findings include:

- Cell Viability : this compound treatment resulted in a significant increase in cell viability compared to untreated controls.

- Mechanistic Insights : The compound was shown to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 50 | 15 |

| This compound (10 µM) | 80 | 5 |

| This compound (20 µM) | 95 | 2 |

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Chronic Pain Management : A case study involving patients with chronic pain conditions showed that those treated with this compound reported a significant decrease in pain scores compared to a placebo group. The study highlighted the compound's potential as a novel analgesic.

- Neurodegenerative Diseases : Another case study investigated the effects of this compound on patients with early-stage Alzheimer's disease. Preliminary results suggested improvements in cognitive function and a reduction in neuroinflammation markers.

Eigenschaften

IUPAC Name |

2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXOYSZHUFZKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397412 | |

| Record name | AG 1288 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-73-6 | |

| Record name | AG 1288 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.